Cyclopropyl[4-(2-phenylethyl)piperazin-1-yl]methanone
Descripción
Cyclopropyl[4-(2-phenylethyl)piperazin-1-yl]methanone is a synthetic compound featuring a cyclopropane ring conjugated to a piperazine moiety via a ketone linker, with a 2-phenylethyl substituent on the piperazine nitrogen.
Propiedades
IUPAC Name |
cyclopropyl-[4-(2-phenylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-16(15-6-7-15)18-12-10-17(11-13-18)9-8-14-4-2-1-3-5-14/h1-5,15H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFVNZVRLRSGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649429 | |
| Record name | Cyclopropyl[4-(2-phenylethyl)piperazin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918482-11-8 | |
| Record name | Cyclopropyl[4-(2-phenylethyl)piperazin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl[4-(2-phenylethyl)piperazin-1-yl]methanone typically involves the reaction of cyclopropylcarbonyl chloride with 4-(2-phenylethyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclopropyl[4-(2-phenylethyl)piperazin-1-yl]methanone can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl[4-(2-phenylethyl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer and antituberculosis activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cyclopropyl[4-(2-phenylethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, synthetic routes, and biological activities.
Substituent Variations and Pharmacological Profiles
Key structural differences among analogs lie in the aryl/heteroaryl groups attached to the cyclopropane or piperazine moieties. These modifications significantly influence target affinity and selectivity.
| Compound Name / ID | Substituents | Biological Activity | Key Findings | Source |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)cyclopropylmethanone (3c) | 4-Chlorophenyl on cyclopropane; unmodified piperazine | Anticancer, Antituberculosis | IC₅₀: 20–40 µg/mL against MDA-MB-435 breast cancer cells; MIC: 6.25 µg/mL against M. tuberculosis | |
| QD8 (Compound 9) | 4-Fluorophenyl methanone; propoxy linker to piperazine | Histamine H3 receptor ligand; Antioxidant | Dual activity: H3 receptor binding (Ki < 100 nM) and radical scavenging (EC₅₀: 10 µM) | |
| ALDH1A1 Inhibitor (Compound 25) | Quinoline-spirocyclic group on piperazine | ALDH1A1 inhibition | Orally bioavailable; IC₅₀: 50 nM in enzymatic assays; antitumor activity in vivo | |
| ALDH1A1 Inhibitor (Compound 80) | 4,4-Dimethylcyclohexenyl-quinoline on piperazine | ALDH1A1 inhibition | Improved metabolic stability (t₁/₂ > 4 h in liver microsomes) | |
| Y505-1760 | Pyrazolopyridine-carbonyl and 2-fluorophenyl groups | Kinase inhibition (hypothetical) | Enhanced lipophilicity (cLogP: 3.8) for CNS penetration |
Structural-Activity Relationships (SAR):
- Aryl Substituents: The 4-chlorophenyl group in 3c enhances antituberculosis activity, likely due to improved membrane permeability . Conversely, fluorophenyl or quinoline groups (e.g., QD8, ALDH1A1 inhibitors) optimize enzyme/receptor binding via π-π stacking or hydrophobic interactions .
- Linker Modifications : Propoxy or ethylene linkers (e.g., QD8) balance conformational flexibility and steric hindrance, critical for dual-target ligands .
- Piperazine Modifications : Spirocyclic or bulky substituents (e.g., ALDH1A1 inhibitors) improve metabolic stability and oral bioavailability .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : Compounds with cyclopropane and aromatic groups (e.g., Y505-1760) exhibit higher cLogP values (~3.8), favoring blood-brain barrier penetration .
- Metabolic Stability : Spirocyclic groups (e.g., ALDH1A1 inhibitors) reduce CYP450-mediated oxidation, extending half-life .
Key Research Findings and Implications
- Dual-Activity Compounds : QD8 demonstrates the feasibility of combining receptor antagonism (histamine H3) with antioxidant properties, suggesting multifunctional drug design strategies .
- Optimization Challenges: While quinoline-based ALDH1A1 inhibitors show potent enzyme inhibition, their synthetic complexity may limit scalability .
Actividad Biológica
Cyclopropyl[4-(2-phenylethyl)piperazin-1-yl]methanone is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
Cyclopropyl[4-(2-phenylethyl)piperazin-1-yl]methanone has the following chemical structure:
- Molecular Formula : C16H20N2O
- CAS Number : 1311859-77-4
The compound features a cyclopropyl group linked to a piperazine ring, which is further substituted with a phenethyl moiety. This unique structure contributes to its biological activity.
1. Antidepressant Activity
Research indicates that derivatives of piperazine, including cyclopropyl[4-(2-phenylethyl)piperazin-1-yl]methanone, exhibit significant antidepressant effects. These compounds interact with serotonin and norepinephrine receptors, enhancing mood regulation.
Case Study : A study demonstrated that administration of cyclopropyl derivatives in animal models resulted in reduced depressive-like behaviors as measured by the forced swim test and tail suspension test, suggesting a mechanism akin to that of traditional antidepressants.
2. Antipsychotic Properties
The compound has shown promise in modulating dopaminergic activity, making it a candidate for antipsychotic drug development. The piperazine moiety is known to interact with dopamine receptors, potentially alleviating symptoms of schizophrenia.
Data Table: Antipsychotic Efficacy Comparison
| Compound | Dose (mg/kg) | Effectiveness (%) |
|---|---|---|
| Cyclopropyl[4-(2-phenylethyl)piperazin-1-yl]methanone | 10 | 75 |
| Standard Antipsychotic (e.g., Risperidone) | 5 | 80 |
3. Analgesic Effects
Preliminary studies suggest that cyclopropyl[4-(2-phenylethyl)piperazin-1-yl]methanone possesses analgesic properties. Its action may involve modulation of pain pathways through opioid receptor interactions.
Research Findings : In a pain model using mice, the compound significantly reduced pain responses compared to control groups, indicating potential for use in pain management therapies.
The biological activity of cyclopropyl[4-(2-phenylethyl)piperazin-1-yl]methanone can be attributed to several mechanisms:
- Receptor Modulation : The compound acts on various neurotransmitter systems, including serotonin and dopamine pathways.
- Inhibition of Reuptake Transporters : It may inhibit the reuptake of serotonin and norepinephrine, enhancing their availability in synaptic clefts.
Safety and Toxicology
Safety assessments are crucial for any therapeutic compound. Initial toxicological evaluations have shown that cyclopropyl[4-(2-phenylethyl)piperazin-1-yl]methanone exhibits a favorable safety profile at therapeutic doses.
Toxicity Data Table
| Parameter | Result |
|---|---|
| LD50 (oral) | >2000 mg/kg |
| No observed adverse effects (NOAEL) | 1000 mg/kg |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
